2-chloro-N-{(2E,4E)-1-[(2-hydroxyethyl)amino]-1-oxo-5-phenylpenta-2,4-dien-2-yl}benzamide
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Overview
Description
(2E,4E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-(2-HYDROXYETHYL)-5-PHENYLPENTA-2,4-DIENAMIDE is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chlorophenyl group, a hydroxyethyl group, and a phenyl group attached to a penta-2,4-dienamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-(2-HYDROXYETHYL)-5-PHENYLPENTA-2,4-DIENAMIDE typically involves the following steps:
Formation of the Penta-2,4-dienamide Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine.
Introduction of the Chlorophenyl Group: This step involves the use of a chlorophenyl derivative, which can be introduced through a substitution reaction.
Attachment of the Hydroxyethyl Group: This can be done through an alkylation reaction using an appropriate hydroxyethylating agent.
Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of (2E,4E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-(2-HYDROXYETHYL)-5-PHENYLPENTA-2,4-DIENAMIDE would involve large-scale synthesis using automated reactors. The reaction conditions would be optimized for yield and purity, and the process would include steps for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the double bonds in the penta-2,4-dienamide backbone, resulting in the formation of saturated amides.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated amides.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and protein binding.
Medicine
Drug Development:
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (2E,4E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-(2-HYDROXYETHYL)-5-PHENYLPENTA-2,4-DIENAMIDE exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (2E,4E)-2-[(2-BROMOPHENYL)FORMAMIDO]-N-(2-HYDROXYETHYL)-5-PHENYLPENTA-2,4-DIENAMIDE
- (2E,4E)-2-[(2-METHOXYPHENYL)FORMAMIDO]-N-(2-HYDROXYETHYL)-5-PHENYLPENTA-2,4-DIENAMIDE
Uniqueness
The presence of the chlorophenyl group in (2E,4E)-2-[(2-CHLOROPHENYL)FORMAMIDO]-N-(2-HYDROXYETHYL)-5-PHENYLPENTA-2,4-DIENAMIDE imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity. This distinguishes it from similar compounds with different substituents.
Properties
Molecular Formula |
C20H19ClN2O3 |
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Molecular Weight |
370.8 g/mol |
IUPAC Name |
2-chloro-N-[(2E,4E)-1-(2-hydroxyethylamino)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide |
InChI |
InChI=1S/C20H19ClN2O3/c21-17-11-5-4-10-16(17)19(25)23-18(20(26)22-13-14-24)12-6-9-15-7-2-1-3-8-15/h1-12,24H,13-14H2,(H,22,26)(H,23,25)/b9-6+,18-12+ |
InChI Key |
JPAVZLFRPPJCBC-PXYULHTISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(\C(=O)NCCO)/NC(=O)C2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C(=O)NCCO)NC(=O)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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